molecular formula C9H13NO4 B1526781 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 1248499-31-1

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B1526781
M. Wt: 199.2 g/mol
InChI Key: QFGJEOMHKLFVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO4 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of oxazole compounds, including “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid”, often involves the use of Boc anhydride (Boc2O) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is typically carried out in a solvent such as DMF at a temperature around 40°C .


Molecular Structure Analysis

The molecular weight of “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is 199.21 . Its InChI code is 1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12) .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

“5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Applications : A study detailed the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, showcasing the utility of tert-butoxy derivatives in constructing complex nitrogen-containing heterocycles. These compounds were synthesized through reactions involving amino-furoxan and aliphatic amines, demonstrating the versatility of tert-butoxy derivatives in organic synthesis (Zelenov et al., 2014).

  • Enantioselective Synthesis : Another research effort reported the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a compound related to 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid, via a one-pot enamide cyclization. This process highlights the potential of oxazole derivatives in asymmetric synthesis and peptide chemistry (Magata et al., 2017).

Antimicrobial Activity

  • Antimicrobial Properties : Research into tert-butyl carbazate derivatives, closely related to the tert-butoxy derivatives of oxazoles, has shown promising antimicrobial activity. Synthesis of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from tert-Butyl Carbazate demonstrated significant antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Photocatalysis and Material Science

  • Photochemical Applications : A study on the photochemical and thermal rearrangement of oxaziridines emphasized the role of tert-butoxy derivatives in stereoelectronic control theories, suggesting applications in photocatalytic processes and material science. This research offers insights into the behavior of oxazoles and their derivatives under photochemical conditions, which could be useful in designing materials with specific photoresponsive properties (Lattes et al., 1982).

Future Directions

The future directions of “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” could involve its use in the synthesis of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . Additionally, the tert-butoxycarbonyl-protected amino acid ionic liquids have potential applications in dipeptide synthesis .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGJEOMHKLFVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

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